2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound classified primarily within the realm of heterocyclic chemistry. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural components that suggest bioactivity. The compound has a molecular formula of C23H22FN5O3 and a molecular weight of 435.459 g/mol, with the CAS number 922136-95-6.
The compound is sourced from various chemical suppliers, including EvitaChem, which markets it for non-human research purposes only. It is classified as a bioactive reagent and falls under the category of screening compounds used in pharmaceutical research. Its classification as a heterocyclic compound indicates that it contains rings composed of at least one atom that is not carbon, which in this case includes nitrogen atoms within the pyrazolo[3,4-d]pyrimidine structure.
The synthesis of 2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
The synthesis may employ various reagents including bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and protective groups to stabilize reactive intermediates during synthesis.
The molecular structure of 2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can be represented by its IUPAC name and SMILES notation. The structure features a central pyrazolo[3,4-d]pyrimidine core, with substituents that include an ethoxy group and a 3-fluorobenzyl moiety.
The InChI key for this compound is provided for database searches: InChI=1S/C23H22FN5O3/c24-19-10-8-15(9-11-19)21(30)27-16(14(25)26)7-13(29)6-12(28)17(21)22(31)23(20(27)32)18(30).
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactions should be conducted under controlled conditions to prevent side reactions and degradation of sensitive functional groups.
The mechanism of action for 2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is hypothesized based on its structural features:
The physical properties include:
Chemical properties include:
Relevant data regarding melting point or boiling point was not provided in the sources but can be determined through experimental methods.
2-Ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has potential applications in:
This detailed analysis underscores the significance of 2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide in chemical research and its potential implications in medicinal chemistry.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7